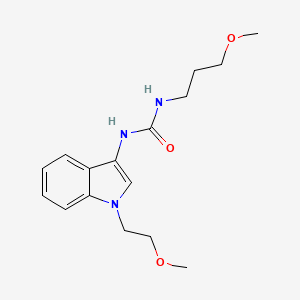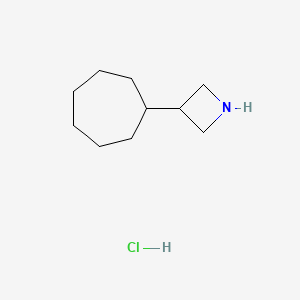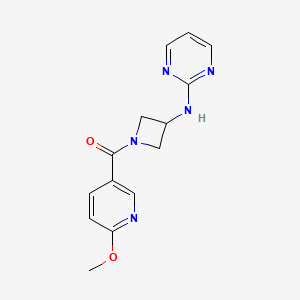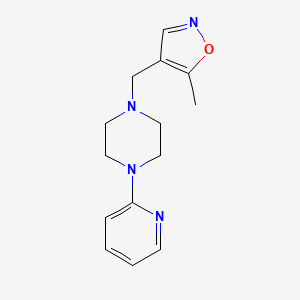
5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a combination of several functional groups. For example, one similar compound has a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various substitution and reduction reactions . For instance, one similar compound was obtained in good yield by aminomethylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, one similar compound has a molecular weight of 192.26 and is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Drug Development
5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole is a chemical compound that has shown relevance in the pharmaceutical industry, particularly in the development of medications targeting specific receptors in the brain. A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This research emphasizes the utility of piperazine derivatives in modulating receptor activity, suggesting potential applications for this compound in the development of treatments for conditions like obesity, addiction, and chronic pain (Shim et al., 2002).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of compounds containing piperazine rings have also been explored for their antimicrobial properties. For instance, derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, which feature structural similarities to this compound, demonstrated strong antimicrobial activity. These findings point to the potential for developing new antimicrobial agents based on the chemical structure of this compound, which could address the growing concern of antibiotic resistance (Krolenko et al., 2016).
Anticancer Research
Another promising area of research involves the exploration of piperazine derivatives for their anticancer properties. Compounds featuring the piperazine moiety have been synthesized and tested for their ability to inhibit cancer cell proliferation and induce apoptosis. The structural framework provided by this compound could be beneficial in designing novel anticancer agents that target specific pathways involved in tumor growth and metastasis, underscoring the compound's potential utility in oncological research (Chandrappa et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-12-13(10-16-19-12)11-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOBPEXQJBBCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
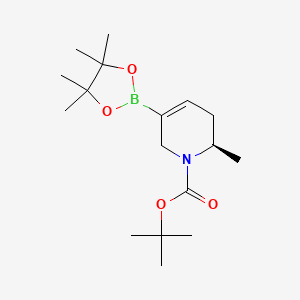
![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

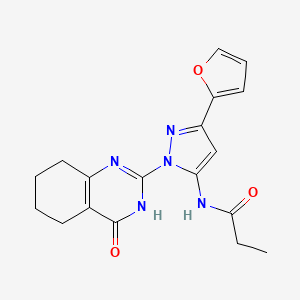
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
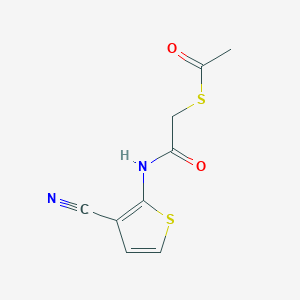
amine](/img/structure/B2415325.png)
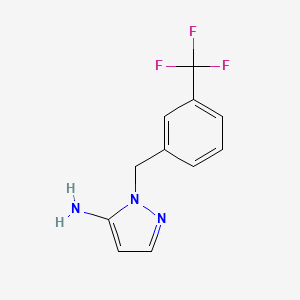
![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
